![molecular formula C14H26N2O2 B11763463 tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)
tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
The synthesis of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a spirocyclic ketone with tert-butylamine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
IUPAC Name: tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate
The compound features a unique spirocyclic structure, which contributes to its diverse reactivity and interaction with biological systems. Its synthesis typically involves the reaction of appropriate spirocyclic ketones with tert-butylamine under controlled conditions, leading to the formation of this complex molecule .
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at specific diseases, including neurodegenerative disorders and cancer.
Case Study:
Research has indicated that compounds with similar structures exhibit significant biological activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .
Enzyme Interaction Studies
The compound's unique structure makes it suitable for studying enzyme interactions and protein-ligand binding mechanisms. Its ability to modulate enzyme activity can provide insights into biochemical pathways relevant to disease mechanisms.
Example Application:
In enzyme assays, this compound can be used to evaluate its inhibitory effects on specific enzymes, which is crucial for understanding its potential therapeutic applications .
Synthesis of Complex Molecules
As a building block in organic synthesis, this compound is utilized in the development of more complex spirocyclic compounds that are valuable in pharmaceuticals and agrochemicals.
Synthesis Route:
The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to create derivatives with tailored properties for specific applications .
Specialty Chemicals Production
In the chemical industry, this compound is used in the production of specialty chemicals that possess unique physical and chemical properties.
Market Potential:
The demand for specialty chemicals in various sectors such as agriculture, pharmaceuticals, and materials science indicates a growing market for compounds like this compound .
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the amino group.
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound contains an additional oxygen atom in the spirocyclic ring, which can influence its reactivity and properties.
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: This compound has two nitrogen atoms in the spirocyclic ring, providing different chemical and biological properties.
The uniqueness of tert-Butyl 7-amino-1-azaspiro[4
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(16)7-4-6-11(15)10-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
NYSLDLAPTXAQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC(C2)N |
Origin of Product |
United States |
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